n-Butylidenphthalid
Übersicht
Beschreibung
Diese Verbindung wurde in der traditionellen chinesischen Medizin zur Behandlung von blutbezogenen Erkrankungen eingesetzt, einschließlich Gefäßverengung in Herz und Gehirn . In den letzten Jahren hat sie aufgrund ihres Potenzials für therapeutische Eigenschaften, einschließlich Antitumor- und entzündungshemmender Wirkungen, große Aufmerksamkeit erlangt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Butylidenphthalid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion der Verbindung aus Angelica sinensis unter Verwendung von Lösungsmitteln wie Methanol und Ameisensäure . Der Extraktionsprozess beinhaltet typischerweise das grobe Vermahlen des Rohmaterials und anschließende Lösen in einem Lösungsmittel unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Butylidenphthalid häufig großtechnische Extraktions- und Reinigungsprozesse. Hochleistungsflüssigkeitschromatographie (HPLC) in Kombination mit Chemometrie wird üblicherweise eingesetzt, um die Qualität und Reinheit der Verbindung sicherzustellen . Die industriellen Produktionsmethoden sind darauf ausgelegt, die Ausbeute zu maximieren und die Integrität der Verbindung zu erhalten.
Wissenschaftliche Forschungsanwendungen
Butylidenphthalid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige bemerkenswerte Anwendungen sind:
Medizin: Butylidenphthalid hat sich als potenzielles Antitumormittel gezeigt, insbesondere bei der Behandlung von Glioblastom multiforme, einem aggressiven Hirntumor.
Wirkmechanismus
Der Wirkmechanismus von Butylidenphthalid umfasst mehrere molekulare Ziele und Pfade. In Modellen der Parkinson-Krankheit entfaltet die Verbindung ihre Wirkung durch Blockierung der Expression von egl-1, um Apoptose-Pfade zu hemmen, und durch Erhöhung der Expression von rpn-6, um die Aktivität von Proteasomen zu verbessern . Zusätzlich wurde gezeigt, dass Butylidenphthalid die Expression von AXL-Proteinen reduziert, die eine Rolle bei der Metastasierung von Krebs spielen .
Wirkmechanismus
Target of Action
n-Butylidenephthalide (also known as (Z)-Butylidenephthalide or (Z)Butylidenephthalide) is a naturally occurring compound derived from the chloroform extract of Angelica sinensis . It has been shown to have anti-tumor and anti-inflammatory properties . The primary targets of n-Butylidenephthalide are dopaminergic neurons and α-synuclein . It has also been found to inhibit the activity of telomerase, an enzyme that becomes unregulated in many cancers .
Mode of Action
n-Butylidenephthalide interacts with its targets by blocking egl-1 expression to inhibit apoptosis pathways and by raising rpn-6 expression to enhance the activity of proteasomes . It also interacts with LC3-II to complete the autophagosome formation and induces cell death via the caspase-3-dependent and caspase-3-independent pathways .
Biochemical Pathways
The compound affects several biochemical pathways. It modulates autophagy through the mTOR pathway and inhibits apoptosis pathways by blocking egl-1 expression . It also enhances the activity of proteasomes by raising rpn-6 expression .
Pharmacokinetics
It has been found that the oral bioavailability of n-butylidenephthalide in danggui-shaoyao-san (dss) extract was higher than in its purified forms .
Result of Action
In Parkinson’s disease (PD) animal models, n-Butylidenephthalide significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine; reduces α-synuclein accumulation; recovers lipid content, food-sensing behavior, and dopamine levels; and prolongs the lifespan of 6-hydroxydopamine treatment . It also shows promising results for the treatment of Spinocerebellar ataxia type 3 (SCA3) .
Action Environment
The action, efficacy, and stability of n-Butylidenephthalide can be influenced by environmental factors. For instance, it has been found that using nanotechnology to deliver the compound could support chemotherapy for glioma . Furthermore, liposomal n-butylidenephthalide has been shown to protect the drug from oxidation and enhance its antitumor effects in glioblastoma multiforme .
Biochemische Analyse
Biochemical Properties
n-Butylidenephthalide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .
Cellular Effects
n-Butylidenephthalide has significant effects on various types of cells and cellular processes. In Parkinson’s disease animal models, n-Butylidenephthalide significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine, reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, and dopamine levels .
Molecular Mechanism
n-Butylidenephthalide exerts its effects at the molecular level through various mechanisms. It may block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .
Temporal Effects in Laboratory Settings
Over time, n-Butylidenephthalide has shown to prolong the lifespan of 6-hydroxydopamine treatment in Parkinson’s disease animal models .
Dosage Effects in Animal Models
The effects of n-Butylidenephthalide vary with different dosages in animal models. For instance, oral administration of 250 mg/kg (bid) n-Butylidenephthalide before the onset of the disease has shown a better effect on survival than riluzole in an ALS mouse model .
Metabolic Pathways
The metabolic pathways of n-Butylidenephthalide include hydroxylation, hydration, hydrolysis, and glutathione conjugation .
Transport and Distribution
n-Butylidenephthalide is transported and distributed within cells and tissues. In a study, biodegradable polymer wafers were implanted into rats to deliver a high dose of n-Butylidenephthalide to the site of a recurrent glioblastoma multiforme tumor .
Subcellular Localization
The subcellular localization of n-Butylidenephthalide is predominantly in the nucleus. When cells are treated with n-Butylidenephthalide, its expression is mainly found in the cytoplasm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butylidenephthalide can be synthesized through various methods. One common approach involves the extraction of the compound from Angelica sinensis using solvents such as methanol and formic acid . The extraction process typically involves coarsely powdering the raw material and then subjecting it to solvent extraction under controlled conditions .
Industrial Production Methods
In industrial settings, the production of butylidenephthalide often involves large-scale extraction and purification processes. High-performance liquid chromatography (HPLC) combined with chemometrics is commonly used to ensure the quality and purity of the compound . The industrial production methods are designed to maximize yield and maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Reaktionstypen
Butylidenphthalid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Butylidenphthalid verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. Beispielsweise kann die enzymatische Auflösung von racemischem Butylidenphthalid unter Verwendung von Novozym 435 erreicht werden, das die Reaktion zwischen Butylidenphthalid und Essigsäureanhydrid katalysiert .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Butylidenphthalid entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate liefern, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen gehören Ligustilid, Senkyunolid I und Senkyunolid H . Im Vergleich zu diesen Verbindungen ist Butylidenphthalid aufgrund seiner spezifischen therapeutischen Eigenschaften und seiner Fähigkeit, mehrere molekulare Pfade zu zielen, einzigartig. Beispielsweise ist Ligustilid in erster Linie für seine entzündungshemmenden Wirkungen bekannt, während Butylidenphthalid eine breitere Anwendung gezeigt hat, einschließlich Antitumor- und neuroprotektiver Wirkungen .
Biologische Aktivität
(Z)Butylidenephthalide (Bdph), a natural compound derived from the traditional Chinese medicinal herb Angelica sinensis, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of Bdph, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
(Z)Butylidenephthalide is characterized by its phthalide structure, which contributes to its pharmacological properties. Its molecular formula is C₁₃H₁₄O₂, and it possesses a unique configuration that enhances its biological activity.
Antitumor Activity
Numerous studies have demonstrated the antitumor effects of (Z)butylidenephthalide, particularly against glioblastoma multiforme (GBM). The following table summarizes key findings related to its antitumor activity:
The mechanisms underlying the antitumor effects of Bdph are multifaceted:
- Inhibition of Cancer Stem Cells : Bdph has been shown to target cancer stem cells in GBM, which are often resistant to conventional therapies. It reduces their viability and propagating properties in vitro .
- Pathway Modulation : Bdph inhibits receptor tyrosine kinases such as Axl and EGFR, leading to downstream effects on the mTOR pathway. This multi-target approach enhances the efficacy of combined therapies with agents like pembrolizumab and temozolomide (TMZ) .
- Induction of Apoptosis : Studies indicate that Bdph may promote apoptosis in tumor cells through the activation of specific signaling pathways, including protein kinase C (PKC) pathways .
Case Studies
A notable case study involved a patient with recurrent GBM treated with a combination of (Z)butylidenephthalide delivered via a biodegradable wafer, along with TMZ and immunotherapy. The patient exhibited a progression-free survival (PFS) of over 22 months without significant adverse effects, highlighting the potential clinical benefits of this treatment regimen .
Neuroprotective Effects
In addition to its antitumor properties, (Z)butylidenephthalide has demonstrated neuroprotective effects in various models. It has been shown to reduce neuronal damage and infarction size in ischemic conditions, suggesting its potential for treating neurodegenerative disorders .
Toxicity and Safety Profile
The safety profile of (Z)butylidenephthalide has been evaluated in several studies. It was found to be well-tolerated in animal models and clinical settings, with no significant adverse reactions reported during treatment .
Eigenschaften
IUPAC Name |
(3Z)-3-butylidene-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBOCUXXNSOQHM-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30993698 | |
Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; pervasive warm spicy aroma | |
Record name | 3-Butylidenephthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | 3-Butylidenephthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.080-1.117 | |
Record name | 3-Butylidenephthalide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
72917-31-8, 551-08-6 | |
Record name | (Z)-3-Butylidenephthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072917318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylidenephthalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butylidenephthalide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(3H)-Isobenzofuranone, 3-butylidene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3Z)-3-butylidene-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30993698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butylidenephthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTYLIDENEPHTHALIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM611H175 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: n-Butylidenephthalide (BP) exerts its effects through various mechanisms, including:
- Inhibition of α-glucosidase: BP acts as a noncompetitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, BP may help regulate blood glucose levels. []
- Modulation of gene expression: BP has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, autophagy, and inflammation. [, , , , , , , , ] For instance, it upregulates REDD1, leading to mTOR inhibition and suppression of gastric cancer cell growth. []
- Activation of AMPK: BP can activate AMPK, a key energy sensor in cells. This activation can lead to the inhibition of mTOR, a protein involved in cell growth and proliferation. []
- Modulation of signaling pathways: BP has been shown to influence signaling pathways like the Jak2/Stat3 pathway, which plays a role in stem cell pluripotency. [] Additionally, BP activates the JNK pathway, contributing to its antitumor effects. [, ]
A:
- Spectroscopic Data: Structural elucidation typically involves techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry. Specific spectroscopic data can be found in publications studying the isolation and characterization of BP. [, , ]
ANone: The research provided primarily focuses on the biological activities of BP. Currently, there isn't sufficient evidence to suggest catalytic properties or applications of BP.
A: While computational studies are not extensively discussed in the provided research, docking analysis has been used to predict the binding mode of BP with α-glucosidase, providing insights into its inhibitory activity. []
A: Studies on the insecticidal activity of BP and its analogs suggest that the presence of conjugation, rather than aromaticity, plays a crucial role in its toxicity against certain insects. [] Additionally, the geometrical isomerism of BP influences its larvicidal activity, with the (Z)-isomer being more potent. []
ANone: As a hydrophobic compound, BP faces challenges in terms of stability and bioavailability. To address these issues, researchers have explored various formulation strategies, including:
- Liposomal encapsulation: Liposomes like LPPC have shown promise in protecting BP from degradation, enhancing its cellular uptake, and improving its delivery across the blood–brain barrier. [, , , , ]
- Nanoparticle conjugation: Conjugation of BP with gold nanoparticles, particularly when combined with PEGylation, has been shown to improve its delivery, cellular uptake, and anti-cancer activity in brain tumor models. [, ]
ANone: The specific SHE (Safety, Health, and Environment) regulations for BP might vary depending on its intended use and the regulatory framework of different countries. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information.
A:
- Absorption, Distribution, Metabolism, Excretion (ADME): BP is known to be metabolized in the liver. [] Studies have identified various metabolites of BP in rat and human liver microsomes, highlighting the involvement of metabolic pathways like hydroxylation, hydration, hydrolysis, and glutathione conjugation. []
- In vivo activity and efficacy: Animal studies have demonstrated the therapeutic potential of BP in various disease models, including Parkinson's disease, stroke, and different types of cancer. [, , , , , , , , , , , , ] For instance, BP has shown protective effects against dopaminergic neuron degeneration and α-synuclein accumulation in a C. elegans model of Parkinson’s disease. []
A:
- In vitro efficacy: BP has shown cytotoxic effects against various cancer cell lines, including glioblastoma, hepatocellular carcinoma, breast cancer, and melanoma, inducing cell cycle arrest and apoptosis. [, , , , , , , , , , ]
- In vivo efficacy: Animal models have demonstrated the therapeutic potential of BP in various conditions. For example, BP administration inhibited tumor growth in xenograft models of glioblastoma, hepatocellular carcinoma, and colorectal cancer. [, , ] Additionally, BP improved motor function in a mouse model of Parkinson’s disease. []
ANone: While BP has shown promising therapeutic effects in preclinical studies, its long-term safety profile in humans requires further investigation.
A:
- Liposomal encapsulation: LPPC, a liposomal formulation, has been shown to enhance BP delivery across the blood–brain barrier, particularly in the context of glioblastoma treatment. [, ]
- Nanoparticle conjugation: Conjugation of BP with PEGylated gold nanoparticles has been explored as a strategy to improve its delivery and anti-cancer activity in brain tumor models. [, ]
- Interstitial control-released polymers: Cerebraca wafer, a biodegradable polymer carrying BP, has demonstrated promising results in treating recurrent high-grade gliomas. []
ANone: Current research on BP does not extensively explore specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects. Further investigation is needed in this area.
ANone: Various analytical methods are employed to characterize, quantify, and monitor BP, including:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate, identify, and quantify BP in plant extracts and biological samples. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for analyzing the volatile components of plant extracts containing BP, providing information about its composition and relative abundance. [, , ]
- Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS): This advanced technique offers high sensitivity and resolution for identifying and characterizing BP metabolites in biological samples. []
ANone: The current literature primarily focuses on the medicinal properties of BP, and further research is needed to assess its environmental impact and degradation pathways comprehensively.
A: BP is a hydrophobic compound, which inherently limits its solubility in aqueous environments. This property poses challenges for its formulation and bioavailability. [, ] Research efforts have focused on encapsulation techniques and nanoformulations to enhance its solubility and dissolution rate.
ANone: Specific quality control and assurance measures for BP would depend on its production process and intended applications. Standardized protocols and guidelines are essential to ensure the consistency, safety, and efficacy of BP throughout its development, manufacturing, and distribution.
ANone: The provided research does not provide in-depth information regarding the immunogenicity of BP.
ANone: The interaction of BP with specific drug transporters has not been extensively studied in the provided research. Further investigation is needed to understand if such interactions occur and their potential implications for BP's pharmacokinetic profile.
ANone: Limited information is available on BP's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to assess the possibility of such interactions and their clinical relevance.
ANone: The research provided focuses primarily on BP. While other compounds might share similar therapeutic targets or activities, a direct comparison of alternatives and substitutes requires further investigation.
ANone: Specific strategies for recycling and waste management of BP are not extensively addressed in the provided research. Sustainable practices in research and production settings are essential to minimize environmental impact.
ANone: Research on BP utilizes a range of standard laboratory equipment, techniques, and resources commonly employed in cell biology, molecular biology, and preclinical studies. Access to advanced analytical instruments, such as HPLC, GC-MS, and UHPLC-HRMS, is crucial for characterizing BP, its metabolites, and investigating its mechanisms of action.
ANone: BP, a natural compound found in plants like Angelica sinensis, has a long history of use in traditional Chinese medicine. Recent research has focused on elucidating its pharmacological properties, including its antitumor, anti-inflammatory, and neuroprotective effects.
ANone: Research on BP spans various disciplines, including:
- Pharmacology: Investigating the mechanisms of action, therapeutic potential, and safety profile of BP. [, , , , , , , , , , , , ]
- Medicinal Chemistry: Exploring the structure-activity relationship (SAR) of BP and developing novel derivatives with improved properties. []
- Pharmaceutics: Developing effective drug delivery systems, such as liposomes and nanoparticles, to enhance BP's stability, solubility, and bioavailability. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.